1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine
CAS No.:
Cat. No.: VC17752702
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4OS |
|---|---|
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | 3-(piperazin-1-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(14-16-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |
| Standard InChI Key | LQBQLCLJMPLYBS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=NOC(=N2)C3=CC=CS3 |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
The compound’s IUPAC name, 3-(piperazin-1-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole, reflects its three key components:
-
A 1,2,4-oxadiazole ring at position 3, known for metabolic stability and hydrogen-bonding capacity.
-
A thiophen-2-yl substituent at position 5, contributing aromaticity and potential π-π stacking interactions.
-
A piperazine moiety linked via a methyl group, enhancing solubility and enabling interactions with biological targets .
The canonical SMILES representation, C1CN(CCN1)CC2=NOC(=N2)C3=CC=CS3, underscores the connectivity of these groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.32 g/mol |
| XLogP3 | 1.4 (estimated) |
| Hydrogen Bond Donors | 1 (piperazine NH) |
| Hydrogen Bond Acceptors | 5 (oxadiazole N/O, piperazine N) |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related structures reveal insights. For instance, the analog 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione exhibits a chair conformation in the piperazine ring and dihedral angles of 4.35° between the oxadiazole and thiophene planes . Such conformational rigidity suggests potential for defined molecular interactions. Weak C–H⋯S hydrogen bonds and π–π stacking (intercentroid distance: 3.67 Å) may stabilize crystal lattices, a feature likely shared by the title compound.
Synthesis and Derivative Preparation
Synthetic Routes
The synthesis typically involves a multi-step approach:
Step 1: Oxadiazole Formation
Condensation of thiophene-2-carboxylic acid with an amidoxime (e.g., glyoxylic acid amidoxime) under acidic conditions yields the 1,2,4-oxadiazole core. Microwave-assisted methods may enhance reaction efficiency.
Step 2: Piperazine Incorporation
Nucleophilic substitution at the oxadiazole’s methyl position using piperazine in polar aprotic solvents (e.g., DMF) introduces the amine moiety . Catalytic bases like K₂CO₃ facilitate deprotonation.
Step 3: Salt Formation (Optional)
Protonation with HCl generates the dihydrochloride salt (CAS: 1269151-57-6), improving aqueous solubility for biological assays .
Table 2: Representative Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid, amidoxime, PCl₃ | 80°C, 12 h | 65–75 |
| 2 | Piperazine, K₂CO₃, DMF | 100°C, 8 h, N₂ atmosphere | 50–60 |
| 3 | HCl (gaseous) | 0°C, EtOH, 2 h | 85–90 |
Purification and Characterization
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the free base, while recrystallization from ethanol/water mixtures yields the hydrochloride salt . Characterization relies on:
-
¹H/¹³C NMR: Piperazine protons at δ 2.5–3.0 ppm; oxadiazole C=N at ~160 ppm.
-
HRMS: [M+H]⁺ peak at m/z 251.0961 (calc. 251.0964).
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
-
Oxadiazole Ring: The 1,2,4-regioisomer enhances metabolic stability over 1,3,4-analogs .
-
Thiophene Substitution: 2-Thienyl groups improve lipophilicity (LogP +0.3 vs. phenyl).
-
Piperazine Flexibility: N-Methylation reduces CNS penetration but increases solubility .
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting thiophene with furan or pyrrole alters target selectivity .
-
Prodrug Design: Esterification of the piperazine NH enhances oral bioavailability .
Computational Modeling
Docking studies predict affinity for MAPK14 (binding energy: −9.2 kcal/mol) and COX-2 (−8.7 kcal/mol). Molecular dynamics simulations suggest stable binding over 50 ns trajectories.
Industrial and Regulatory Considerations
Scalability Challenges
-
Oxadiazole Cyclization: Exothermic nature requires controlled reactor cooling.
-
Piperazine Handling: Air-sensitive conditions necessitate inert atmospheres.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume